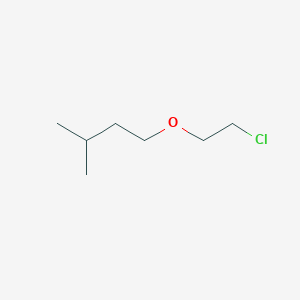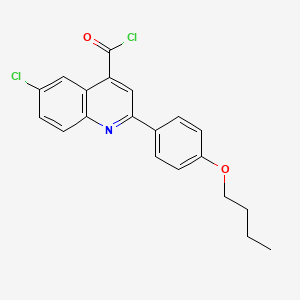
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (2-BPQC) is a synthetic compound that has been used in research applications since its discovery in 1984. The compound has been studied for its potential use in drug design, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Cyclization Reactions : The compound is involved in synthesis and cyclization reactions. For instance, Vorbrüggen, Bohn, and Krolikiewicz (1990) demonstrated cyclization processes to create flavones and quinolones, which are important in medicinal chemistry and organic synthesis (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Chlorination Studies : Research by Cziáky (1991) explored the chlorination of similar quinoline compounds, focusing on the preparation and properties of chloroquinoline derivatives, which are key intermediates in pharmaceutical and agrochemical industries (Cziáky, 1991).
Chiral Ligand Synthesis : Studies like those conducted by Franciò et al. (1999) involve the synthesis of chiral ligands using quinoline derivatives. These ligands have applications in asymmetric synthesis and catalysis (Franciò et al., 1999).
Application in Fluorescence Derivatization : Yoshida, Moriyama, and Taniguchi (1992) found that quinoline-carbonyl chloride derivatives serve as fluorescence derivatization reagents for alcohols in liquid chromatography, enhancing the detection and analysis of various compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Preparation of Heterocyclic Analogues : Research by Eller et al. (2006) describes the synthesis of pyrano[2,3-c]pyrazol-4(1H)-ones using quinoline derivatives. These heterocyclic compounds have numerous applications in drug development and organic chemistry (Eller et al., 2006).
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(22)24)16-11-14(21)6-9-18(16)23-19/h4-9,11-12H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSWSOTBXPYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202939 | |
| Record name | 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |
CAS RN |
1160263-40-0 | |
| Record name | 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



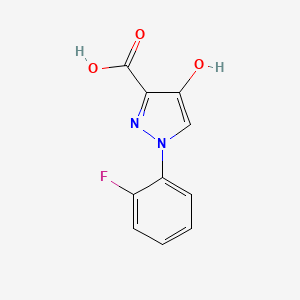


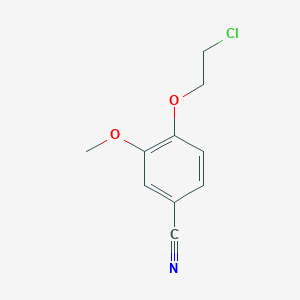

![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
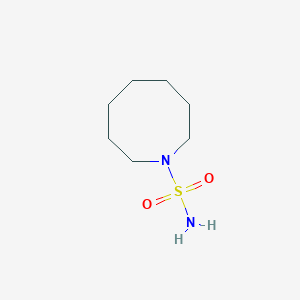



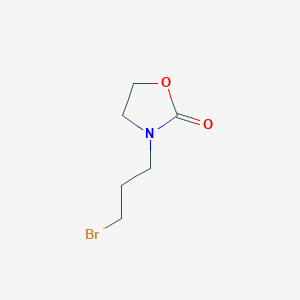
![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
